molecular formula C32H46O4 B11936141 (1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2S)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2S)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Cat. No.: B11936141
M. Wt: 494.7 g/mol
InChI Key: CFIFSLBCJAXYTC-XWESICFOSA-N
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Description

The compound (1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2S)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the cyclohexane and indenylidene rings, followed by the introduction of various functional groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with related structures, such as other cyclohexane derivatives or indenylidene-containing molecules. Examples might include:

  • Cyclohexane-1,3-diol derivatives
  • Indenylidene-based compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups and stereochemistry, which can lead to distinct chemical and biological properties

Properties

Molecular Formula

C32H46O4

Molecular Weight

494.7 g/mol

IUPAC Name

(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2S)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C32H46O4/c1-21(19-36-20-23-8-6-10-26(16-23)31(3,4)35)28-13-14-29-24(9-7-15-32(28,29)5)11-12-25-17-27(33)18-30(34)22(25)2/h6,8,10-12,16,21,27-30,33-35H,2,7,9,13-15,17-20H2,1,3-5H3/b24-11?,25-12-/t21-,27-,28-,29+,30+,32-/m1/s1

InChI Key

CFIFSLBCJAXYTC-XWESICFOSA-N

Isomeric SMILES

C[C@H](COCC1=CC(=CC=C1)C(C)(C)O)[C@H]2CC[C@@H]3[C@@]2(CCCC3=C/C=C\4/C[C@H](C[C@@H](C4=C)O)O)C

Canonical SMILES

CC(COCC1=CC(=CC=C1)C(C)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

Origin of Product

United States

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